molecular formula C10H14BrN3O2 B10975915 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B10975915
M. Wt: 288.14 g/mol
InChI Key: WVFVKFKVERLYFG-UHFFFAOYSA-N
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Description

4-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a brominated pyrazole derivative featuring a morpholine ring linked via a carbonyl group. This compound is characterized by a 4-bromo substituent on the pyrazole core, with additional methyl groups at the 1- and 3-positions (Fig. 1). Its molecular formula is C₁₁H₁₄BrN₃O₂ (calculated molecular weight: 308.16 g/mol). The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H14BrN3O2/c1-7-8(11)9(13(2)12-7)10(15)14-3-5-16-6-4-14/h3-6H2,1-2H3

InChI Key

WVFVKFKVERLYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)N2CCOCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired reaction and the reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine are best contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis of key analogs:

Chloro-Substituted Analog: 4-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

  • Structure : The bromine atom in the target compound is replaced by chlorine (CAS: 515847-33-3; molecular formula: C₁₀H₁₄ClN₃O₂ ; molecular weight: 243.69 g/mol) .
  • This impacts nucleophilic substitution reactions, where the brominated analog may exhibit faster kinetics in cross-coupling reactions .
  • Applications : Chloro derivatives are often preferred in cost-sensitive syntheses, while brominated variants are prioritized for high-yield catalytic transformations (e.g., Suzuki-Miyaura couplings) .

Thiazole-Imidazole Hybrid: VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Replaces the pyrazole-carbonyl motif with a dibromoimidazole-thiazole system (corrected structure per ) .
  • Pharmacological Relevance : VPC-14449 targets DNA-binding proteins, but structural misassignment (originally reported as 4,5-dibromo) led to discrepancies in NMR spectra and bioactivity, underscoring the criticality of substituent positioning .
  • Key Difference : The thiazole-imidazole scaffold introduces π-π stacking capabilities absent in the pyrazole-carbonyl system, altering binding affinities in enzymatic assays .

Pyrazoline Derivatives

  • Example: 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () . Structure: Integrates a tetrahydroindole moiety and a carbothioamide group. Spectral Data: IR peaks at 1167 cm⁻¹ (C=S) and 1651 cm⁻¹ (C=O) highlight distinct functional groups absent in the morpholine-linked pyrazole .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₁H₁₄BrN₃O₂ 308.16 4-Bromo, 1,3-dimethyl, morpholine N/A
4-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine C₁₀H₁₄ClN₃O₂ 243.69 4-Chloro, 1,3-dimethyl, morpholine N/A
VPC-14449 C₉H₁₀Br₂N₄OS 410.08 2,4-Dibromoimidazole, thiazole N/A
Pyrazoline Derivative () C₂₀H₂₁BrN₄OS 445.38 4-Bromophenyl, carbothioamide 192–193

Research Findings and Implications

  • Reactivity : Bromine in the target compound enhances electrophilicity, favoring cross-coupling reactions over chloro analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds with higher yields (85–90% vs. 70–75% for chloro) .
  • Structural Misassignments : As seen in VPC-14449, incorrect substituent positioning (4,5-dibromo vs. 2,4-dibromo) leads to divergent NMR spectra (e.g., aromatic proton shifts) and invalidates pharmacological data, emphasizing rigorous validation .
  • Thermodynamic Stability : Pyrazoline derivatives with hydrogen-bonding groups (e.g., carbothioamide in ) exhibit superior thermal stability compared to the target compound, which lacks such interactions .

Biological Activity

4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It is derived from the pyrazole family, known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to compile and analyze the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H11BrN4O2
  • Molecular Weight : 287.13 g/mol
  • CAS Number : 61980512

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbonyl group in the morpholine structure enhances its reactivity and binding affinity to target sites, facilitating various biochemical interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro tests showed that several pyrazole derivatives, including those related to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine, have effective Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.30Escherichia coli

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively explored. A systematic review highlighted that compounds with similar structures to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine show promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
1MCF73.79
2NCI-H46012.50
3SF-26842.30

These findings suggest that the compound could be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus species. The study found that compounds similar to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine exhibited strong bactericidal activity with low MIC values.
  • Cytotoxicity Against Cancer Cells :
    In another investigation, the cytotoxic effects of several pyrazole derivatives were assessed on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MCF7 and A549 cell lines.

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